![molecular formula C21H21N3O4 B12203670 2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12203670.png)
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of methoxyphenoxy and tetrahydronaphthalenyl groups, linked through an oxadiazole ring and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the tetrahydronaphthalenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable tetrahydronaphthalenyl derivative, often using coupling agents like EDCI or DCC.
Introduction of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the oxadiazole-tetrahydronaphthalenyl intermediate is reacted with a methoxyphenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different nitrogen-containing rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced nitrogen-containing rings.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Biological Applications
The primary focus of research on this compound has been its potential as an anticancer agent. Studies have indicated that derivatives of oxadiazole compounds often demonstrate significant cytotoxic properties against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives similar to the compound . For instance, a study demonstrated that certain oxadiazole compounds showed promising activity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines. The inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, has been identified as a mechanism through which these compounds exert their anticancer effects .
Table 1: Cytotoxicity Data of Related Oxadiazole Compounds
Compound ID | Cell Line | IC50 (mM) | MMP Inhibition (%) |
---|---|---|---|
Compound A | A549 | 0.103 | 24.78 |
Compound B | C6 | 0.128 | 25.75 |
Compound C | A549 | 0.137 | 30.46 |
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
- Coupling Reactions : The methoxyphenoxy and tetrahydronaphthalene groups are introduced through coupling reactions that may involve palladium-catalyzed cross-coupling techniques.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-triazol-3-yl]acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may enhance its stability and bioactivity compared to similar compounds with different heterocyclic rings.
Biological Activity
Overview of 2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
This compound belongs to a class of organic molecules that often exhibit significant biological activity due to their structural characteristics. The presence of a methoxyphenoxy group and an oxadiazole moiety suggests potential pharmacological properties.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methoxyphenoxy Group : This part is known for enhancing lipophilicity and bioavailability.
- Oxadiazole Ring : This heterocyclic structure is frequently associated with various biological activities, including antimicrobial and anticancer properties.
- Tetrahydronaphthalene Moiety : This component may contribute to the compound's interaction with biological targets due to its hydrophobic nature.
Antimicrobial Activity
Compounds with similar structures have been studied for their antimicrobial properties. The oxadiazole ring is particularly noted for its effectiveness against various bacterial strains. Research indicates that derivatives of oxadiazole can exhibit broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics.
Anticancer Properties
The presence of naphthalene derivatives in various compounds has been linked to anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
Some studies have shown that compounds containing oxadiazole structures can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways critical for cancer cell survival or proliferation.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating a series of oxadiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research on naphthalene-based compounds indicated significant cytotoxic effects on various cancer cell lines. For example, one study reported that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways.
- Enzyme Inhibition : A recent investigation into oxadiazole derivatives highlighted their potential as inhibitors of specific kinases involved in cancer progression. The study showed that some derivatives could effectively reduce kinase activity in vitro.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-8-4-5-9-18(17)27-13-19(25)22-21-20(23-28-24-21)16-11-10-14-6-2-3-7-15(14)12-16/h4-5,8-12H,2-3,6-7,13H2,1H3,(H,22,24,25) |
InChI Key |
FGSIKRWVHINBBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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